(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
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Overview
Description
(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is a highly reactive reagent used primarily in peptide coupling reactions. It is known for its non-hygroscopic nature and high reactivity, making it an essential tool in synthetic organic chemistry .
Mechanism of Action
Target of Action
HBPipU is primarily used as a coupling agent in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which it activates for peptide bond formation .
Mode of Action
HBPipU operates as an immonium type coupling reagent . It reacts with the carboxyl group of an amino acid to form an active ester intermediate. This intermediate is then attacked by the amino group of another amino acid, leading to the formation of a peptide bond .
Biochemical Pathways
The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .
Pharmacokinetics
Its solubility in acetonitrile suggests that it may have good solubility in other polar organic solvents .
Result of Action
The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins. This can have a wide range of effects at the molecular and cellular level, depending on the specific peptides or proteins being synthesized .
Action Environment
The efficacy and stability of HBPipU can be influenced by various environmental factors. For instance, it has been noted that HBPipU is non-hygroscopic and has a decomposition point of 206°C . Therefore, it should be stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature, solvent, and pH, can also impact the efficiency of peptide coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate typically involves the reaction of benzotriazole with dipiperidinocarbenium and hexafluorophosphate. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: It is commonly used in nucleophilic substitution reactions.
Coupling Reactions: It plays a crucial role in peptide coupling reactions.
Common Reagents and Conditions
The compound is often used with reagents such as nucleophiles and bases under mild to moderate conditions. The reactions are typically carried out in solvents like acetonitrile .
Major Products
The major products formed from these reactions include peptides and other coupled products, depending on the specific reactants used .
Scientific Research Applications
(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in peptide synthesis and other organic synthesis reactions.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate include:
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
- (Benzotriazol-1-yloxy)bis(dimethylamino)phosphonium hexafluorophosphate
Uniqueness
What sets this compound apart is its high reactivity and non-hygroscopic nature, making it more stable and efficient for use in various chemical reactions .
Properties
IUPAC Name |
1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBMGHLCWIWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F6N5OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190849-64-0, 206752-41-2 |
Source
|
Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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